

# AV-5080: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AV-5080   |           |
| Cat. No.:            | B11034536 | Get Quote |

**AV-5080** is a potent, orally bioavailable inhibitor of influenza neuraminidase, demonstrating significant antiviral activity against a broad range of influenza A and B virus strains, including those resistant to currently available treatments. This guide provides an in-depth overview of the chemical structure, properties, and preclinical data of **AV-5080**, intended for researchers, scientists, and professionals in the field of drug development.

## **Chemical Structure and Properties**

**AV-5080**, chemically named [(3R,4R,5S)-5-[(diaminomethylene)amino]-3-(1-ethylpropoxy)-4-[(fluoroacetyl)amino]cyclohex-1-ene-1-carboxylic acid], is a novel small molecule designed for high-affinity binding to the active site of the influenza neuraminidase enzyme.[1]

#### Chemical Identifiers:

While a direct public database entry for the SMILES or InChI key of **AV-5080** is not readily available, its structure can be inferred from its IUPAC name and related synthesized precursors. The core of the molecule is a cyclohexene ring with specific stereochemistry, functionalized with a guanidinyl group, a fluoroacetylamino group, an ethylpropoxy group, and a carboxylic acid.

### Physicochemical Properties:

Specific experimental data on properties like melting point, boiling point, and solubility are not publicly available. However, based on its structure, **AV-5080** is expected to be a polar molecule



with some degree of water solubility, aided by the presence of multiple hydrogen bond donors and acceptors.

## **Biological Activity and Pharmacokinetics**

**AV-5080** has demonstrated potent inhibitory activity against influenza neuraminidase in both enzymatic and cell-based assays. Its efficacy has also been confirmed in animal models of influenza infection.

In Vitro Efficacy

| Assay Type                       | Influenza Strain                           | Metric | Value (nM)  | Reference |
|----------------------------------|--------------------------------------------|--------|-------------|-----------|
| Neuraminidase<br>Inhibition      | A/Duck/Minnesot<br>a/1525/1981<br>(H5N1)   | IC50   | 0.03        | [1]       |
| Neuraminidase<br>Inhibition      | A/Perth/265/200<br>9 (H1N1, wild-<br>type) | IC50   | 0.07        | [1]       |
| Cell-Based<br>Antiviral Activity | A/California/07/2<br>009 (H1N1)            | EC90   | 0.71 ± 0.24 |           |

## In Vivo Efficacy

In a lethal challenge mouse model of influenza A/Aichi/2/1969 (H3N2), oral administration of **AV-5080** resulted in a 90-100% survival rate at a dose of 25 mg/kg, which was comparable to the efficacy of Oseltamivir.

## **Pharmacokinetics and Stability**

Pharmacokinetic studies have been conducted in rats and dogs, demonstrating the oral bioavailability of **AV-5080**. The compound exhibits good stability in rat, dog, and human plasma, with over 93% remaining after 24 hours of incubation.

## **Experimental Protocols**



Detailed methodologies for the key experiments cited are crucial for the evaluation and potential replication of these findings.

## **Neuraminidase Inhibition Assay**

Objective: To determine the concentration of **AV-5080** that inhibits 50% of the influenza neuraminidase enzyme activity (IC50).

### Methodology:

A fluorometric assay based on the World Health Organization protocol is utilized.

- Enzyme and Substrate: Recombinant influenza neuraminidase and the fluorescent substrate
   2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) are used.
- Reaction Mixture: The test compound (AV-5080) at various concentrations is pre-incubated with the neuraminidase enzyme in a buffer solution (e.g., 33 mM MES, pH 6.5, containing 4 mM CaCl2) for 30 minutes at 37°C.
- Substrate Addition: The MUNANA substrate is added to the enzyme-inhibitor mixture to a final concentration of 0.1 mM.
- Incubation: The reaction is incubated for 1 hour at 37°C.
- Reaction Termination: The enzymatic reaction is stopped by adding a solution of 0.14 M
   NaOH in 83% ethanol.
- Fluorescence Measurement: The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer with excitation and emission wavelengths of 365 nm and 450 nm, respectively.
- Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## In Vivo Efficacy in Mouse Model



Objective: To evaluate the protective effect of **AV-5080** against a lethal influenza virus challenge in mice.

### Methodology:

- Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.
- Virus Challenge: Mice are anesthetized and intranasally inoculated with a lethal dose (e.g., 10x MLD50) of a mouse-adapted influenza virus strain (e.g., A/Aichi/2/1969 H3N2).
- Drug Administration: AV-5080 is administered orally (e.g., by gavage) at various doses (e.g., 1, 10, 25 mg/kg) starting from a specified time point relative to the virus challenge (e.g., 24 hours post-infection) and continued for a defined period (e.g., twice daily for 5 days). A vehicle control group and a positive control group (e.g., Oseltamivir) are included.
- Monitoring: Mice are monitored daily for a period of 14-21 days for signs of morbidity (body weight loss, clinical signs of illness) and mortality.
- Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between treatment groups is determined using the log-rank test. Body weight changes are also analyzed to assess morbidity.

### **Safety Pharmacology**

A battery of safety pharmacology studies is conducted to assess the potential adverse effects of **AV-5080** on major physiological systems.

Mutagenicity (Ames Test):

Objective: To evaluate the potential of **AV-5080** and its metabolites to induce point mutations in bacteria.

### Methodology:

 Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are used.



- Test Conditions: The assay is performed with and without a metabolic activation system (S9 fraction from rat liver homogenate) to assess the mutagenicity of both the parent compound and its metabolites.
- Procedure: The bacterial strains are exposed to various concentrations of AV-5080. The
  mixture is then plated on a minimal agar medium lacking the required amino acid (histidine
  or tryptophan).
- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

## **Signaling Pathways and Experimental Workflows**

Visualizing the mechanism of action and the experimental processes is essential for a comprehensive understanding of **AV-5080**.

## Influenza Virus Neuraminidase Signaling Pathway

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism of action of neuraminidase inhibitors like **AV-5080**.

Caption: AV-5080 inhibits influenza neuraminidase, preventing the release of new virions.

## **Experimental Workflow for In Vitro Antiviral Activity**

The following diagram outlines the typical workflow for assessing the in vitro efficacy of an antiviral compound.





Workflow for In Vitro Antiviral Activity Assessment

Click to download full resolution via product page

Caption: Standard workflow for determining the in vitro antiviral efficacy of AV-5080.



## **Logical Relationship of Preclinical Development**

This diagram illustrates the logical progression of preclinical studies for a novel antiviral drug candidate like **AV-5080**.





Click to download full resolution via product page

Caption: The logical progression of preclinical development for AV-5080.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Protocol for influenza A virus infection of mice and viral load determination PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AV-5080: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11034536#chemical-structure-and-properties-of-av-5080]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com